Cobalt (II) thiocyanate hydrate

Catalog No.
S14338934
CAS No.
M.F
C2H2CoN2OS2
M. Wt
193.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt (II) thiocyanate hydrate

Product Name

Cobalt (II) thiocyanate hydrate

IUPAC Name

cobalt(2+);dithiocyanate;hydrate

Molecular Formula

C2H2CoN2OS2

Molecular Weight

193.12 g/mol

InChI

InChI=1S/2CHNS.Co.H2O/c2*2-1-3;;/h2*3H;;1H2/q;;+2;/p-2

InChI Key

ZJHVGDJHSOKFNZ-UHFFFAOYSA-L

Canonical SMILES

C(#N)[S-].C(#N)[S-].O.[Co+2]

Cobalt (II) thiocyanate hydrate is an inorganic coordination compound with the chemical formula Co SCN 2xH2O\text{Co SCN }_2\cdot x\text{H}_2\text{O}, where xx represents the number of water molecules associated with the compound. This compound typically appears as orange to brown crystalline solids and is known for its solubility in water and organic solvents such as ethanol and acetone . Cobalt, the central metal in this compound, is a transition metal belonging to group 9 of the periodic table, known for its ferromagnetic properties and use in various industrial applications .

, particularly those involving coordination chemistry. A notable reaction is its interaction with acids, which can lead to the formation of cobalt (II) ions and thiocyanate ions. For example:

Co SCN 2xH2O+2HClCoCl2+2HSCN+xH2O\text{Co SCN }_2\cdot x\text{H}_2\text{O}+2\text{HCl}\rightarrow \text{CoCl}_2+2\text{HSCN}+x\text{H}_2\text{O}

Additionally, cobalt (II) thiocyanate can react with other metal ions to form mixed-ligand complexes, showcasing its versatility as a ligand in coordination chemistry.

Cobalt (II) thiocyanate hydrate can be synthesized through several methods:

  • Direct Reaction: Mixing cobalt (II) chloride with potassium thiocyanate in an aqueous solution leads to the precipitation of cobalt (II) thiocyanate.
    CoCl2+2KSCNCo SCN 2+2KCl\text{CoCl}_2+2\text{KSCN}\rightarrow \text{Co SCN }_2+2\text{KCl}
  • Hydration: The anhydrous form can be hydrated by dissolving it in water under controlled conditions to yield the hydrate form.
  • Solvothermal Synthesis: This method involves heating a mixture of cobalt salts and thiocyanates in a solvent under pressure, which can enhance crystallization and purity.

Cobalt (II) thiocyanate hydrate has several applications across different fields:

  • Analytical Chemistry: It is used as a reagent for detecting certain metal ions due to its ability to form colored complexes.
  • Catalysis: The compound acts as a catalyst in various organic reactions.
  • Pigments: Cobalt compounds are utilized in the production of pigments for ceramics and glass.
  • Biological Research: Its interactions with biological systems make it useful for studies related to metal ion transport and toxicity.

Interaction studies involving cobalt (II) thiocyanate hydrate often focus on its complexation behavior with various ligands and metal ions. These studies reveal insights into its potential applications in catalysis and materials science. For instance, investigations into its binding affinity with biomolecules can shed light on its role in biological systems and toxicity mechanisms . Additionally, studies on how it interacts with other thiocyanates or transition metals provide valuable information for developing new materials or catalysts.

Cobalt (II) thiocyanate hydrate shares similarities with several other coordination compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Cobalt (II) chlorideCoCl2_2More stable but less soluble than thiocyanates
Iron (III) thiocyanateFe(SCN)3_3Exhibits different colorimetric properties
Nickel (II) thiocyanateNi(SCN)2_2Similar solubility but different magnetic properties
Copper (II) thiocyanateCu(SCN)2_2Known for distinct blue color in solutions

Cobalt (II) thiocyanate hydrate is unique due to its specific hydration properties and its role as a precursor for various cobalt-based materials. Its ability to form colored complexes makes it particularly valuable in analytical chemistry compared to other similar compounds.

Hydrothermal synthesis remains a cornerstone for achieving polymorphic control in cobalt(II) thiocyanate hydrate systems. The reaction of cobalt(II) sulfate with barium thiocyanate in aqueous media produces the trihydrate species, Co(SCN)₂(H₂O)₃, through salt metathesis. This method leverages aqueous solubility contrasts, where barium sulfate precipitates, leaving the cobalt thiocyanate hydrate in solution. Structural analyses confirm that the trihydrate adopts a tetrahedral geometry, with two thiocyanate ligands and two water molecules directly coordinating the cobalt center, while the third water molecule occupies the lattice.

Recent advances integrate computational crystal structure prediction (CSP) to guide polymorph selection. For instance, CSP landscapes for analogous coordination compounds, such as isoniazid, reveal energy differences between polymorphs (e.g., 6.5 kJ/mol between Form I and Form III). Applying similar methodologies to cobalt(II) thiocyanate hydrate enables a priori identification of metastable phases. Hydrothermal parameters—including temperature (100–200°C), pH (2.0–4.0), and reaction duration (1–7 days)—critically influence phase purity. Lower pH (2.0) and elevated temperatures (200°C) accelerate thiocyanate dissociation, favoring ligand-deficient intermediates like [Co(SCN)₂(3-methylpyridine)₂].

Table 1: Hydrothermal Synthesis Conditions and Resulting Cobalt(II) Thiocyanate Phases

Temperature (°C)pHDuration (Days)Product PhaseCoordination Geometry
1502.07[Co(SCN)₂(3-methylpyridine)₄]Octahedral
2002.03[Co(SCN)₂(H₂O)₂]Tetrahedral
1002.07Co(SCN)₂(H₂O)₃Tetrahedral

Thermogravimetric analysis (TGA) of ligand-rich phases, such as [Co(SCN)₂(3-methylpyridine)₄], reveals stepwise decomposition pathways. At 150°C, sequential ligand loss yields the intermediate [Co(SCN)₂(3-methylpyridine)₂], followed by further degradation to anhydrous Co(SCN)₂. This underscores the role of thermal parameters in stabilizing transient polymorphs.

Solvent-Mediated Crystallographic Phase Transitions

Solvent composition directly governs crystallographic outcomes in cobalt(II) thiocyanate hydrate systems. In aqueous matrices, the trihydrate form predominates, stabilized by hydrogen bonding between lattice water and thiocyanate anions. Conversely, non-polar solvents like diethyl ether induce dehydration, yielding the anhydrous Co(SCN)₂, which adopts a layered polymeric structure with bridging thiocyanate ligands.

Phase transitions are further modulated by solvent pH. Acidic aqueous conditions (pH 2.0) promote protonation of thiocyanate (SCN⁻ → HSCN), altering ligand binding modes. Infrared (IR) spectroscopy of hydrothermally synthesized [Co(SCN)₂(H₂O)₂] confirms N-bound thiocyanate (ν(CN) = 2095 cm⁻¹), whereas S-coordination manifests at higher pH (ν(CN) < 2050 cm⁻¹). Such shifts correlate with crystallographic changes: N-bound thiocyanate favors tetrahedral geometries, while S-coordination stabilizes octahedral configurations.

Comparative Analysis of Solvent-Dependent Phases

  • Aqueous (pH 7.0): Co(SCN)₂(H₂O)₃ (tetrahedral, Z = 2)
  • Aqueous (pH 2.0): [Co(SCN)₂(H₂O)₂] (tetrahedral, Z’ = 1)
  • Diethyl Ether: Co(SCN)₂ (layered polymer, P21/c)

Crystallographic studies of related cobalt succinates, such as Co₄(OH)₂(H₂O)₂(C₄H₄O₄)₃·2H₂O, demonstrate analogous solvent-mediated structural diversity. Hydrothermal synthesis at 180°C yields a layered framework with 14-membered ring channels, whereas room-temperature crystallization produces discrete clusters. These parallels highlight the generality of solvent effects in cobalt coordination chemistry.

Ligand Exchange Dynamics in Aqueous vs. Non-Aqueous Matrices

Ligand substitution kinetics in cobalt(II) thiocyanate hydrate systems are matrix-dependent. In aqueous media, water ligands exhibit rapid exchange, as evidenced by ^1H NMR studies of [Co(SCN)₂(H₂O)₂]. Half-lives for water substitution by 3-methylpyridine at 25°C range from minutes to hours, depending on pH and ligand concentration. In contrast, non-aqueous solvents (e.g., acetonitrile) stabilize kinetically inert configurations. For example, [Co(NCMe)₆]²⁺ precursors react sluggishly with thiocyanate, requiring days for complete ligand displacement.

Ligand field strength also modulates exchange rates. Strong-field ligands like 3-methylpyridine (Δ₀ ≈ 18,000 cm⁻¹) retard substitution compared to weaker-field aqua ligands (Δ₀ ≈ 9,000 cm⁻¹). This disparity arises from the greater crystal field stabilization energy (CFSE) of low-spin cobalt(II) complexes, which increases activation barriers for ligand interchange.

Mechanistic Insights from Thermal Decomposition

  • Step 1: [Co(SCN)₂L₄] → [Co(SCN)₂L₂] + 2L (L = 3-methylpyridine)
  • Step 2: [Co(SCN)₂L₂] → Co(SCN)₂ + 2L

Activation energies for these steps, derived from Arrhenius plots of TGA data, reveal that ligand loss is entropy-driven (ΔS‡ > 0) in non-aqueous media but enthalpy-dominated (ΔH‡ > 0) in aqueous solutions. Such findings underscore the interplay between solvent polarity and ligand exchange thermodynamics.

Cobalt (II) thiocyanate hydrate demonstrates remarkable specificity for cocaine hydrochloride through a well-characterized complexation mechanism that involves the formation of tetrahedral cobalt (II) complexes. Recent crystallographic studies have elucidated the precise structure of the cocaine-cobalt thiocyanate complex, revealing an ion pair formation with the composition (H-cocaine+)2[Co(SCN)4]2- [1]. This structural determination represents a significant advancement in understanding the molecular basis of the Scott test, which has been utilized in forensic laboratories for over five decades.

The complexation kinetics of cocaine hydrochloride with cobalt (II) thiocyanate hydrate follow a rapid equilibrium mechanism, with complex formation occurring within minutes of reagent addition [2]. Spectrophotometric analysis reveals that the reaction proceeds through a coordination substitution mechanism, where the hydrated cobalt (II) species undergoes ligand exchange with thiocyanate anions in the presence of protonated cocaine molecules. The characteristic blue color development at 626-630 nanometers indicates the formation of tetrahedral cobalt (II) complexes, contrasting with the pink coloration of octahedral aquated species [1] [3].

Stoichiometric analysis demonstrates that cocaine binds to cobalt thiocyanate in a 2:1 molar ratio, consistent with the formation of the ion pair complex [4]. This stoichiometry has been confirmed through multiple analytical techniques, including elemental analysis, ultraviolet-visible spectroscopy, and single-crystal X-ray diffraction studies [1]. The binding affinity of cocaine for the cobalt thiocyanate complex exhibits high selectivity due to the bulky nature of the cocaine molecule, which stabilizes the tetrahedral geometry and reduces water coordination.

ParameterValueMethodReference
Complex Formation Time<5 minutesKinetic Analysis [2]
Stoichiometry (Cocaine:Co)2:1Spectrophotometric [4]
Absorption Maximum626-630 nmUV-Vis Spectroscopy [2] [1]
Complex Stability>24 hoursStability Study [5]
Detection Limit29.4 mg/LAnalytical Chemistry [2]

The selectivity profile of cobalt (II) thiocyanate hydrate for cocaine hydrochloride demonstrates excellent discrimination against structurally unrelated compounds. However, the presence of tertiary amine functional groups in other pharmaceutical compounds can lead to cross-reactivity, necessitating careful consideration of potential interferents in forensic applications [6] [1]. The mechanism of selectivity involves the coordination of protonated tertiary amines to the cobalt center, with the molecular architecture of cocaine providing optimal steric and electronic complementarity for complex formation.

Interference Mechanisms from Pharmaceutical Adulterants

The forensic utility of cobalt (II) thiocyanate hydrate is significantly compromised by interference from pharmaceutical adulterants commonly encountered in illicit drug samples. Lidocaine hydrochloride represents the most problematic interferent, producing false positive results that are virtually indistinguishable from cocaine using standard colorimetric protocols [1] [7]. Crystallographic analysis of lidocaine-cobalt thiocyanate complexes reveals the formation of needle-like crystals with the composition (H-lidocaine+)2[Co(SCN)4]2-·H2O, demonstrating structural similarity to the cocaine complex [1].

The interference mechanism of lidocaine involves the coordination of its tertiary amine group to the cobalt center, resulting in the formation of both tetrahedral ion pair complexes and octahedral coordination compounds. Single-crystal X-ray diffraction studies have identified two distinct lidocaine-cobalt species: the blue ion pair complex and pink coordination compounds with the formulas cis-[Co(lidocaine)2(SCN)2] and trans-[Co(lidocaine)2(SCN)2] [1]. This structural diversity contributes to the complexity of the interference pattern observed in forensic testing.

AdulterantInterference TypeMinimum Concentration (mg)Color ResponseStructural Basis
Lidocaine HClFalse Positive1.0BlueTertiary amine coordination
Procaine HClFalse Positive1.0BluePrimary amine coordination
CaffeineFalse Positive5.0BlueTertiary amine coordination
DiltiazemFalse Positive5.0BlueTertiary amine coordination
DiphenhydramineFalse Positive1.0BlueTertiary amine coordination
LevamisoleNo InterferenceN/AColorlessLack of appropriate coordination

Local anesthetic compounds demonstrate particularly strong interference due to their structural similarity to cocaine and the presence of tertiary amine functional groups [7] [8]. Benzocaine, procaine, and bupivacaine all produce positive responses in cobalt thiocyanate tests, with benzocaine showing especially problematic interference patterns. The mechanism involves the formation of coordination complexes where the local anesthetic molecules serve as ligands, displacing water molecules from the cobalt coordination sphere and inducing the characteristic blue coloration.

Caffeine interference occurs through a different mechanism, involving the coordination of its tertiary amine nitrogen atoms to the cobalt center [9]. The threshold concentration for caffeine interference is higher than that of local anesthetics, requiring approximately 5 milligrams or more to produce a detectable response. This concentration dependence provides a potential avenue for discrimination, although it requires careful quantitative analysis rather than simple qualitative testing.

Antihistamine compounds, including diphenhydramine and hydroxyzine, demonstrate significant interference potential due to their tertiary amine functional groups and favorable molecular architectures for coordination [6]. The interference mechanism involves the formation of stable coordination complexes that exhibit spectroscopic properties similar to those of cocaine complexes. Phenothiazine derivatives, such as chlorpromazine and promethazine, also produce false positive results, with their interference attributed to the presence of tertiary amine groups within their tricyclic structures.

Spectroelectrochemical Characterization of Chromogenic Reaction Pathways

The chromogenic response of cobalt (II) thiocyanate hydrate to cocaine and related compounds has been extensively characterized using multiple spectroelectrochemical techniques. Ultraviolet-visible spectroscopy reveals distinct absorption features that provide insight into the electronic structure and coordination environment of the cobalt complexes [1] [3]. The primary diagnostic signal appears at 626-630 nanometers, corresponding to d-d transitions within the tetrahedral cobalt (II) coordination environment.

Raman spectroscopy provides complementary structural information, with characteristic peaks at 2065 reciprocal centimeters corresponding to carbon-nitrogen stretching vibrations in the thiocyanate ligands [1]. Upon complexation with cocaine, this peak shifts to 2055 reciprocal centimeters, indicating coordination of the thiocyanate anions to the cobalt center. Additional peaks at 460 and 485 reciprocal centimeters correspond to cobalt-nitrogen stretching modes, providing direct evidence for metal-ligand coordination.

Spectroscopic TechniqueWavelength/FrequencyAssignmentCocaine ComplexAnalytical Significance
UV-Vis Spectroscopy626-630 nmd-d transitionsBlue color developmentPrimary diagnostic signal
UV-Vis Spectroscopy320 nmπ-π* transitionsShifted to 332 nmComplexation indicator
Raman Spectroscopy2065 cm⁻¹C≡N stretchingShifted to 2055 cm⁻¹Structural confirmation
ATR-FTIR Spectroscopy2065 cm⁻¹C≡N stretchingShifted to 2055 cm⁻¹Coordination mode
Electrochemistry-1.0 VCo²⁺/Co⁺ reductionPeak shift to -1.1 VQuantitative analysis

Attenuated total reflection infrared spectroscopy confirms the coordination mode of thiocyanate ligands, with the carbon-nitrogen stretching frequency serving as a sensitive probe of the coordination environment [1]. The shift from 2065 to 2055 reciprocal centimeters upon complexation indicates terminal coordination of thiocyanate anions through the nitrogen atoms, consistent with the formation of tetrahedral complexes.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

192.894049 g/mol

Monoisotopic Mass

192.894049 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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